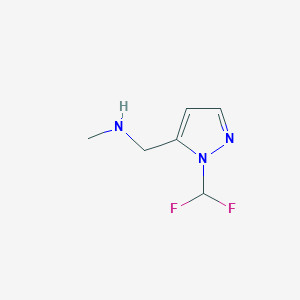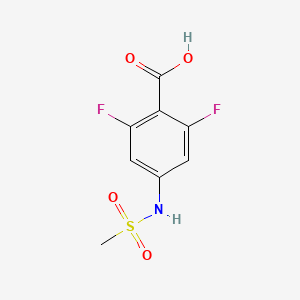
1-ethyl-N-(3-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using ethyl halides under basic conditions.
Attachment of the 3-fluorophenylmethyl group: This is usually done via a nucleophilic substitution reaction where the pyrazole nitrogen attacks a benzyl halide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which 1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 1-ethyl-4-methyl-1H-pyrazol-3-amine
- 1-ethyl-3-(3-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 3-fluorophenylmethyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H16FN3 |
|---|---|
Molekulargewicht |
233.28 g/mol |
IUPAC-Name |
1-ethyl-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-3-17-9-10(2)13(16-17)15-8-11-5-4-6-12(14)7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
TVYOGCZLGQOKGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)NCC2=CC(=CC=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11740103.png)
![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11740118.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740121.png)
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride](/img/structure/B11740129.png)
![1-(2-fluoroethyl)-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740134.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740139.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11740140.png)


![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740148.png)

![1-(butan-2-yl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740163.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)

